molecular formula C5H10ClF2N B2647181 (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl CAS No. 2089671-56-5

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

Cat. No. B2647181
CAS RN: 2089671-56-5
M. Wt: 157.59
InChI Key: QBVLWPRDOQTIIQ-PGMHMLKASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can involve carrying out the reactions in a lab and observing the products .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions .

Scientific Research Applications

1. Synthesis and Characterization of Nanoparticles

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl plays a role in the synthesis and stabilization of nanoparticles. Research by Pan et al. (2001) in the Journal of the American Chemical Society demonstrates its use in the creation of ruthenium nanoparticles, where the compound acts as a stabilizer during the decomposition of ruthenium precursors. This process leads to the formation of nanoparticles of various sizes and shapes, important in material science and nanotechnology applications (Pan et al., 2001).

2. Exploration of DNA Adducts and Mutagenesis

The compound is relevant in the study of DNA adducts and their implications for mutagenesis and carcinogenesis. Research by Schut and Snyderwine (1999) in Carcinogenesis explores how heterocyclic amines, related to (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl, form DNA adducts and contribute to mutagenic and carcinogenic processes. This research is crucial for understanding the biochemical interactions and potential risks of certain compounds in pharmacology and toxicology (Schut & Snyderwine, 1999).

3. Involvement in Apoptosis and Cell Death Mechanisms

The compound is also involved in apoptosis and cell death mechanisms. Boya et al. (2003) in Oncogene researched hydroxychloroquine, a lysosomotropic amine, which shares functional groups with (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl. Their study shows how such compounds induce lysosomal membrane permeabilization (LMP) and mitochondrial membrane permeabilization (MMP), critical steps in apoptosis. This research contributes to understanding the role of similar compounds in cell death and disease treatment strategies (Boya et al., 2003).

4. Development of Pharmaceutical Derivatives

The compound has implications in the development of pharmaceutical derivatives. Research by Masaud et al. (2022) in the International Journal of Life Science and Pharma Research involves the synthesis of ketamine derivatives using reactions similar to those that might involve (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl. This work is significant in creating new therapeutic agents and understanding the chemistry of amine-based compounds (Masaud et al., 2022).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLWPRDOQTIIQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

CAS RN

2089671-56-5
Record name (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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